2-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with a unique structure that includes a benzothiophene core and a dioxidotetrahydrothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzothiophene core, which is then functionalized through a series of reactions to introduce the amino group and the dioxidotetrahydrothiophene moiety. Key steps may include:
Nitration and Reduction: Introduction of the amino group via nitration followed by reduction.
Cyclization: Formation of the benzothiophene ring through cyclization reactions.
Sulfonation: Introduction of the dioxidotetrahydrothiophene moiety through sulfonation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atoms or other functional groups.
Substitution: The amino group and other functional groups can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products of these reactions depend on the specific conditions and reagents used
Scientific Research Applications
2-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: Research may focus on its potential as a drug candidate or as a lead compound for the development of new pharmaceuticals.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- 2-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide hydrochloride
Uniqueness
What sets 2-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide apart is its specific combination of functional groups and structural features, which confer unique chemical and biological properties
Properties
IUPAC Name |
2-amino-N-(1,1-dioxothiolan-3-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S2/c1-8-2-3-10-11(6-8)20-13(15)12(10)14(17)16-9-4-5-21(18,19)7-9/h8-9H,2-7,15H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEXZGJFRJFHRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC3CCS(=O)(=O)C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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